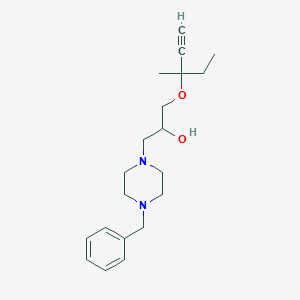
1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol, also known as BPP, is a unique compound that has been of interest to researchers in various fields1.
Molecular Structure Analysis
The molecular formula of BPP is C20H30N2O2 and its molecular weight is 330.4721.
Aplicaciones Científicas De Investigación
Structural Analysis and Binding Mechanisms
- Arylpiperazine derivatives, including compounds with structural similarities to 1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol, have shown good bioactivity against α1A-adrenoceptor. Studies involving conformational analysis, time-dependent density functional theory (TDDFT) calculations, and molecular docking have elucidated their binding modes and provided a basis for drug design of highly selective antagonists (Xu et al., 2016).
Synthesis of Novel Derivatives
- Novel derivatives of [1,4]benzoxazinone, including synthesis routes involving reactions with various reagents, have been developed. These derivatives demonstrate the versatility of incorporating piperazine structures into complex organic compounds for potential biological applications (Guguloth, 2021).
Biological Evaluation and Drug Design
- Piperazine derivatives have been synthesized and evaluated for their affinity towards 5-HT1A receptors, indicating the importance of the arylpiperazine moiety and the potential for designing drugs targeting the central nervous system (Pessoa‐Mahana et al., 2012).
Catalysis and Synthetic Methodology
- The use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives showcases the application of piperazine derivatives in facilitating chemical reactions, highlighting their role in organic synthesis and the development of new synthetic methodologies (Niknam et al., 2013).
Antimicrobial and Anti-Proliferative Activities
- Synthesized thiosemicarbazides and piperidine-1-carbothioimidates derivatives containing the piperazine skeleton have been evaluated for antimicrobial and anti-proliferative activities, demonstrating the potential of such compounds in developing new therapeutic agents with dual biological activities (Al-Mutairi et al., 2019).
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-4-20(3,5-2)24-17-19(23)16-22-13-11-21(12-14-22)15-18-9-7-6-8-10-18/h1,6-10,19,23H,5,11-17H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRNMLFRMTEBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

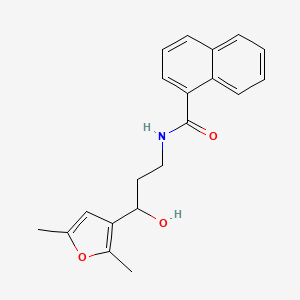
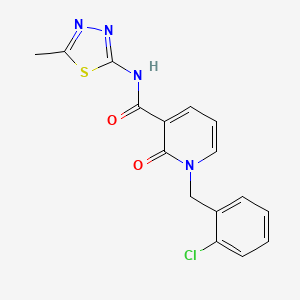

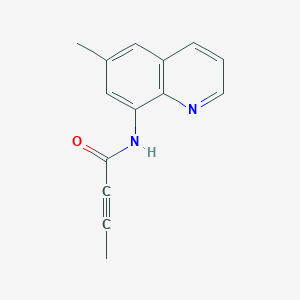
![5-[(3S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B2388591.png)
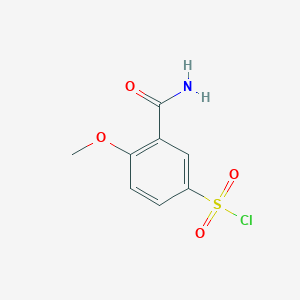
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2388595.png)
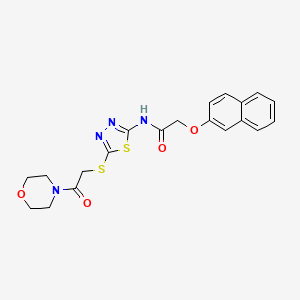
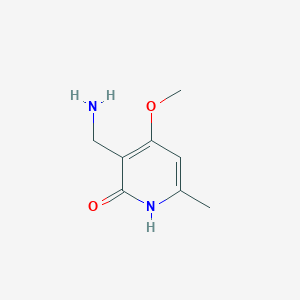
![[(1-Chlorocyclopropyl)sulfinyl]benzene](/img/structure/B2388599.png)
![methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2388601.png)

![(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2388604.png)
![N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2388605.png)